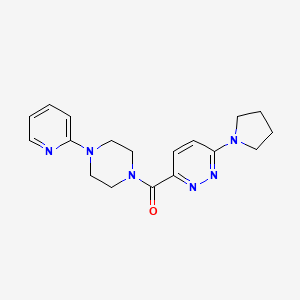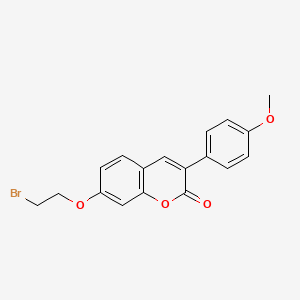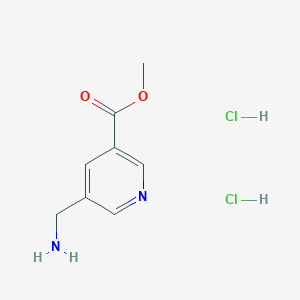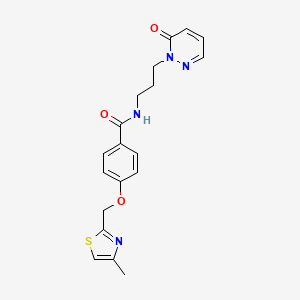
(4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains pyridin, piperazin, and pyridazin rings . It’s likely to be a part of a larger class of compounds used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its pyridin, piperazin, and pyridazin rings . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The compound (4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, similar in structure to related molecules, has been examined for its metabolism, excretion, and pharmacokinetics across various species including rats, dogs, and humans. For instance, a dipeptidyl peptidase IV inhibitor with a somewhat similar structure showed significant recoveries in administered radioactivity across these species, indicating a rapid absorption and primary elimination through renal clearance and metabolism. The metabolism involved hydroxylation, amide hydrolysis, and N-dealkylation, amongst other pathways, highlighting the compound's bioactivity and potential therapeutic applications (Sharma et al., 2012).
Pharmacological Evaluation for Pain Treatment
A series of derivatives closely related to the query compound have been pharmacologically evaluated as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds, particularly one identified as 26i, demonstrated an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats. This suggests the compound’s derivatives could have significant implications in developing new pain therapies, emphasizing the role of TRPV4 antagonists in pain management (Tsuno et al., 2017).
Anticancer Activity
The synthesis and evaluation of related compounds have been directed towards their anticancer activities. In particular, piperazine-2,6-dione derivatives, synthesized through condensation reactions involving iminodiacetic acid and various amines, showed significant anticancer activity against several cancer cell lines. This indicates the potential for compounds within this chemical family, including (4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, to serve as leads in the development of new anticancer agents (Kumar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(15-6-7-17(21-20-15)22-9-3-4-10-22)24-13-11-23(12-14-24)16-5-1-2-8-19-16/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSNZHJIKUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)


![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)
![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)



![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)
